methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that features a pyridazinone core, a thiophene ring, and a benzoate ester. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazinones .
Scientific Research Applications
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to inhibit certain enzymes, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like zardaverine and emorfazone share the pyridazinone core and exhibit similar pharmacological activities.
Thiophene Derivatives: Compounds such as tioconazole and dorzolamide contain the thiophene ring and are used for their antifungal and anti-glaucoma properties.
Uniqueness
Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its combination of a pyridazinone core, a thiophene ring, and a benzoate ester. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15N3O4S/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22) |
InChI Key |
AEOSGBGSQXVVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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